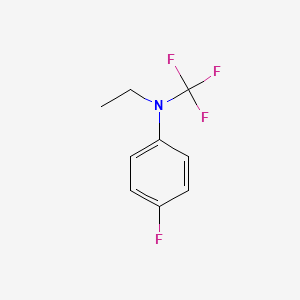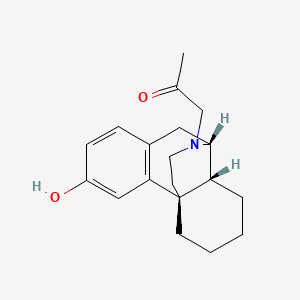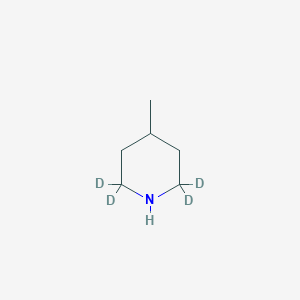
4-Methylpiperidine-2,2,6,6-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methylpiperidine-2,2,6,6-d4 is a deuterated derivative of 4-Methylpiperidine, a six-membered heterocyclic compound containing one nitrogen atom. The deuterium atoms replace the hydrogen atoms at the 2, 2, 6, and 6 positions, making it useful in various scientific research applications, particularly in nuclear magnetic resonance (NMR) spectroscopy due to its stable isotope labeling .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylpiperidine-2,2,6,6-d4 typically involves the deuteration of 4-Methylpiperidine. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and temperature to ensure complete deuteration .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The purity of the final product is ensured through rigorous quality control measures, including NMR spectroscopy and mass spectrometry .
化学反应分析
Types of Reactions
4-Methylpiperidine-2,2,6,6-d4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to its non-deuterated form.
Substitution: It can undergo nucleophilic substitution reactions where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: 4-Methylpiperidine.
Substitution: Various substituted piperidine derivatives depending on the reagents used.
科学研究应用
4-Methylpiperidine-2,2,6,6-d4 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in NMR spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in the development of deuterated drugs which have improved metabolic stability and reduced toxicity.
Industry: Applied in the synthesis of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of 4-Methylpiperidine-2,2,6,6-d4 is primarily related to its role as a stable isotope-labeled compound. In NMR spectroscopy, the deuterium atoms provide distinct signals that help in elucidating the structure and dynamics of molecules. In biological systems, deuterated compounds often exhibit altered metabolic pathways due to the kinetic isotope effect, leading to slower metabolism and prolonged activity .
相似化合物的比较
Similar Compounds
4-Methylpiperidine: The non-deuterated form of 4-Methylpiperidine-2,2,6,6-d4.
2,2,6,6-Tetramethylpiperidine: Another piperidine derivative with different substitution patterns.
Piperidine: The parent compound of all piperidine derivatives.
Uniqueness
This compound is unique due to its deuterium labeling, which makes it particularly valuable in NMR spectroscopy and other analytical techniques. The presence of deuterium atoms also imparts different physicochemical properties compared to its non-deuterated counterpart, such as increased stability and altered metabolic pathways .
属性
分子式 |
C6H13N |
|---|---|
分子量 |
103.20 g/mol |
IUPAC 名称 |
2,2,6,6-tetradeuterio-4-methylpiperidine |
InChI |
InChI=1S/C6H13N/c1-6-2-4-7-5-3-6/h6-7H,2-5H2,1H3/i4D2,5D2 |
InChI 键 |
UZOFELREXGAFOI-CQOLUAMGSA-N |
手性 SMILES |
[2H]C1(CC(CC(N1)([2H])[2H])C)[2H] |
规范 SMILES |
CC1CCNCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-Ethyl-6-(propan-2-yl)phenyl]methanimine](/img/structure/B13947353.png)
![2-Isopropyl-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13947354.png)
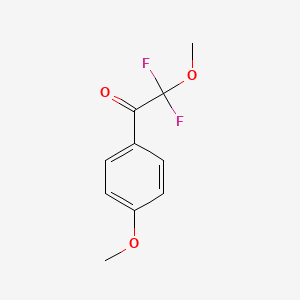
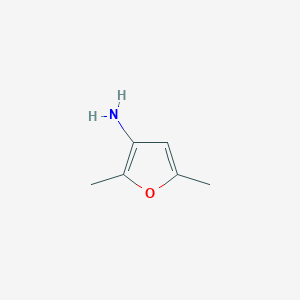
![Bicyclo[4.1.0]heptane-7-carbonyl chloride](/img/structure/B13947378.png)
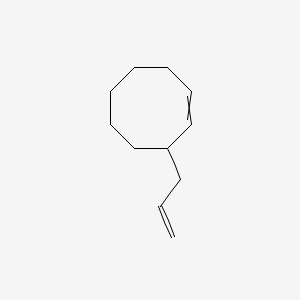
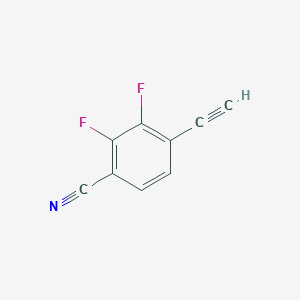
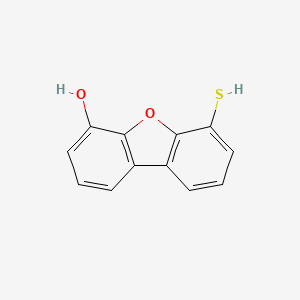
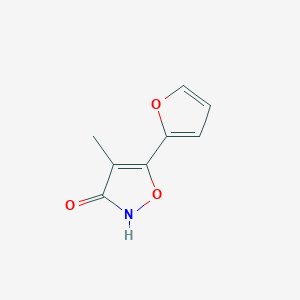
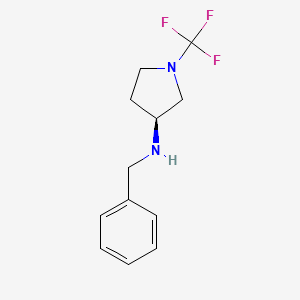
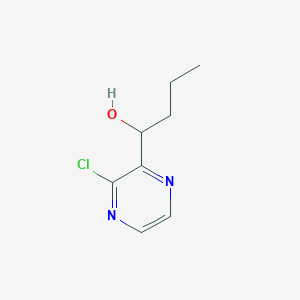
![3,5-Dichloro-2-[[3-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13947409.png)
